molecular formula C14H12N2O2S2 B8777756 1h-Pyrrolo[2,3-b]pyridine, 5-(methylthio)-1-(phenylsulfonyl)-

1h-Pyrrolo[2,3-b]pyridine, 5-(methylthio)-1-(phenylsulfonyl)-

Cat. No. B8777756
M. Wt: 304.4 g/mol
InChI Key: RWOUNSOFZHICPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Pyrrolo[2,3-b]pyridine, 5-(methylthio)-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C14H12N2O2S2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-b]pyridine, 5-(methylthio)-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-b]pyridine, 5-(methylthio)-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Pyrrolo[2,3-b]pyridine, 5-(methylthio)-1-(phenylsulfonyl)-

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-methylsulfanylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H12N2O2S2/c1-19-12-9-11-7-8-16(14(11)15-10-12)20(17,18)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

RWOUNSOFZHICPE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-benzenesulfonyl-2-trimethylsilyl-5-methylthio-1H-pyrrolo[2,3-b]pyridine obtained in Example 33 (1) (0.60 g), tetrabutylammonium fluoride/tetrahydrofuran solution (1.0 M, 0.8 ml) and tetrahydrofuran (100 ml) was stirred under nitrogen atmosphere at −25° C. for 30 minutes. To the reaction solution was added a saturated aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was subjected to silica gel column chromatography (hexane:ethyl acetate=5:1) to obtain 0.40 g of the desired product.
Name
1-benzenesulfonyl-2-trimethylsilyl-5-methylthio-1H-pyrrolo[2,3-b]pyridine
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.